Several synthetic routes for 6-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine have been reported in the scientific literature. A common approach involves starting from a suitably substituted pyridine derivative, such as 2-chloro-3-nitropyridine. [] This starting material undergoes a series of transformations, including nucleophilic aromatic substitution, reduction of the nitro group, and cyclization, to afford the desired 6-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine. []
6-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine features a bicyclic pyrrolopyridine core structure. This bicyclic system consists of a six-membered pyridine ring fused to a five-membered pyrrole ring. The chlorine atom is positioned at the 6th carbon atom of the pyridine ring, while the amine group is attached to the 3rd carbon atom of the pyrrole ring. The molecular structure has been confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). []
The specific mechanism of action of 6-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine will depend on the specific context of its use and the target molecule or biological pathway involved. Research has indicated that this compound can act as an effective building block in developing inhibitors for various targets, such as colony-stimulating factor 1 receptor (CSF-1R), Bruton's Tyrosine Kinase (BTK), transforming growth factor β (TGFβ) superfamily type 1 receptors, and acetylcholinesterase. [, , , ]
For example, in the case of CSF-1R, molecular docking studies suggest that 6-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine analogs bind strongly to the receptor's active site, potentially inhibiting its activity. [] Similarly, in developing BTK inhibitors, this compound's structure serves as a basis for creating compounds with high affinity for the BTK enzyme, potentially disrupting B cell receptor signaling. []
Anticancer Agents: Derivatives of 6-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine have shown promise as inhibitors of CSF-1R, potentially influencing the tumor microenvironment and tumor growth. [, ] Research suggests these derivatives may exhibit cytotoxicity against cancer cell lines like MCF-7, A549, and HOS, while showing lower toxicity towards normal cells. []
Anti-inflammatory Agents: The compound serves as a foundation for creating TGFβRI kinase inhibitors, which show potential in combating inflammatory bowel disease (IBD). [, ] These inhibitors demonstrate therapeutic effects by reducing inflammation and alleviating disease severity in IBD models. []
Neurological Disease Treatment: This compound contributes to developing novel acetylcholinesterase inhibitors, a crucial target for managing Alzheimer's disease. [] Research utilizing virtual screening, in vitro assays, and molecular dynamics simulations indicates that 6-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine analogs interact effectively with the acetylcholinesterase active site, hindering its function. []
Antimicrobial Agents: Oxazolidinone derivatives containing a thieno-pyridine ring system synthesized from 6-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine have shown promising antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Bacillus subtilis. []
Anti-fibrotic Agents: By inhibiting TGFβ superfamily type 1 receptors, compounds derived from this compound may offer potential treatments for fibrotic diseases. [] Research has highlighted the efficacy of these inhibitors in reducing the migration of cells involved in the fibrotic process, suggesting a role in preventing tissue scarring and fibrosis. []
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: